

Check Availability & Pricing

### Tozadenant Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Zaladenant |           |
| Cat. No.:            | B15572409  | Get Quote |

This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the discontinuation of the Tozadenant (also known as **Zaladenant** or SYN115) clinical trial for Parkinson's disease.

# Frequently Asked Questions (FAQs) Q1: What was the primary reason for the discontinuation of the Tozadenant clinical trial?

The clinical development program for Tozadenant was discontinued in November 2017 due to severe safety concerns.[1][2][3] The decision, made by Acorda Therapeutics, was based on the emergence of new, serious adverse events in the Phase 3 program.[2][4] Specifically, cases of agranulocytosis, a life-threatening condition characterized by a severe drop in infection-fighting white blood cells (granulocytes), were identified.[1][3][5] These events were associated with sepsis and, tragically, resulted in fatalities.[1][5][6]

Initially, the company responded to the adverse events by pausing new enrollment and increasing the frequency of blood cell count monitoring for trial participants from monthly to weekly.[3][5] However, after further analysis and discussion with the independent Data Safety Monitoring Board (DSMB) and the U.S. Food and Drug Administration (FDA), Acorda concluded that even weekly screening could not sufficiently ensure patient safety, leading to the complete termination of the program.[2][4][5]



### Q2: What were the key adverse events and their frequencies that led to the trial's termination?

Across the Tozadenant clinical program (including Phase 2b and Phase 3 studies), a total of seven cases of sepsis were reported, all occurring in patients receiving Tozadenant.[6][7][8] Of these seven cases, five were fatal.[1][6][7] The underlying cause for a number of these sepsis cases was identified as agranulocytosis.[6][7][8]

The table below summarizes the critical safety data from the combined studies leading to the discontinuation.

| Adverse Event                                                                  | Tozadenant Group<br>(approx. 890 patients) | Placebo Group (approx.<br>234 patients) |
|--------------------------------------------------------------------------------|--------------------------------------------|-----------------------------------------|
| Sepsis Cases                                                                   | 7                                          | 0                                       |
| Fatalities from Sepsis                                                         | 5                                          | 0                                       |
| Sepsis associated with Agranulocytosis                                         | 4                                          | 0                                       |
| Sepsis with no WBC count available                                             | 2                                          | 0                                       |
| Sepsis with high WBC count                                                     | 1                                          | 0                                       |
| Data sourced from Acorda Therapeutics announcements in November 2017.[6][7][8] |                                            |                                         |

# Q3: Which specific clinical trial was central to this discontinuation and what was its design?

The pivotal study that was discontinued was the Phase 3 TOZ-PD trial, officially titled "A Safety and Efficacy Study of Tozadenant to Treat End of Dose Wearing Off in Parkinson's Patients" (ClinicalTrials.gov Identifier: NCT02453386).[8][9] This was a multicenter, randomized, double-blind, placebo-controlled study intended to assess Tozadenant as an adjunctive treatment to levodopa for reducing "OFF" time in patients with Parkinson's disease.[5][6][10]



| Parameter          | Description                                                                                                                   |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Study Name         | TOZ-PD (CL-05)                                                                                                                |
| NCT Identifier     | NCT02453386[8]                                                                                                                |
| Phase              | Phase 3[5][9]                                                                                                                 |
| Study Design       | Randomized, double-blind, placebo-controlled, parallel-group[9]                                                               |
| Primary Objective  | To evaluate the efficacy and safety of Tozadenant in reducing the average daily "OFF" time compared to placebo.               |
| Patient Population | Levodopa-treated Parkinson's disease patients experiencing motor fluctuations (at least 2.5 hours of "OFF" time per day).[11] |
| Treatment Arms     | - Tozadenant 60 mg (twice daily)- Tozadenant<br>120 mg (twice daily)- Placebo (twice daily)[8][9]                             |
| Treatment Duration | 24 weeks (double-blind period)[9]                                                                                             |

## **Experimental Protocols and Methodologies Understanding the TOZ-PD (NCT02453386) Protocol**

For researchers designing similar trials, understanding the methodology of the TOZ-PD study is crucial.

- Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, treated with a stable dose of levodopa, and experiencing predictable "end-of-dose" wearing-off periods totaling at least 2.5 hours per day.
- Primary Endpoint: The primary outcome measure was the change from baseline in the hours per day spent in the "OFF" state, as recorded by patients in daily diaries.[11]
- Safety Monitoring: The original protocol included periodic blood cell count monitoring. This was initially set for a two-week assessment, followed by monthly evaluations, and later every



#### Troubleshooting & Optimization

Check Availability & Pricing

three months.[4] In response to the initial safety signals, this was increased to weekly monitoring before the trial was ultimately halted.[3][4]

• Statistical Analysis: The study was designed under a Special Protocol Assessment (SPA) with the FDA, indicating that the trial design and planned statistical analyses were deemed acceptable to support a regulatory submission if the endpoints were met.[8]

Below is a workflow diagram illustrating the key stages from trial initiation to the eventual discontinuation.





Click to download full resolution via product page

Logical workflow of the Tozadenant Phase 3 trial discontinuation.



# Mechanism of Action and Signaling Pathway How was Tozadenant supposed to work?

Tozadenant is a selective adenosine A2A receptor antagonist.[5][11][12] In the basal ganglia, a brain region critical for motor control, A2A receptors are densely located on the striatopallidal neurons of the "indirect" or "NoGo" motor pathway.[13][14][15]

In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway, contributing to motor symptoms like bradykinesia and rigidity. The A2A receptors functionally oppose the dopamine D2 receptors in this pathway.[13] By blocking A2A receptors, Tozadenant was intended to reduce the inhibitory signaling of the "NoGo" pathway, thereby releasing the "brake" on motor activity and potentially enhancing the effects of dopaminergic medications like levodopa.[13]

The diagram below illustrates this proposed mechanism.



Click to download full resolution via product page

Tozadenant's intended mechanism of action on the indirect motor pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Parkinson's Tozadenant Trial Discontinued | Parkinson's Disease [michaeljfox.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. BioCentury Acorda discontinues PD candidate tozadenant [biocentury.com]
- 5. Update on Tozadenant Trial for Parkinson's | Parkinson's Foundation [parkinson.org]
- 6. biospace.com [biospace.com]
- 7. 5 Deaths Force Acorda to Stop Enrollment in Phase III Parkinson's Trial www.pharmasources.com [pharmasources.com]
- 8. | BioWorld [bioworld.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Acorda Presenting New Tozadenant Data At 2017 MDS Congress BioSpace [biospace.com]
- 11. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptor antagonist Wikipedia [en.wikipedia.org]
- 13. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- To cite this document: BenchChem. [Tozadenant Clinical Trial Discontinuation: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572409#why-was-the-tozadenant-zaladenant-clinical-trial-discontinued]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com